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molecular formula C8H5Cl2N3O B8535087 2,2-dichloro-N-(6-cyanopyridin-3-yl)acetamide

2,2-dichloro-N-(6-cyanopyridin-3-yl)acetamide

Cat. No. B8535087
M. Wt: 230.05 g/mol
InChI Key: BUMKSTOHBJXXNP-UHFFFAOYSA-N
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Patent
US08314103B2

Procedure details

5-Amino-2-cyanopyridine (0.500 g, 4.2 mmol) was suspended in dry dichloromethane (10 mL) and triethylamine (0.635 g, 6.3 mmol) was added to it under stirring at 0° C. To the reaction mixture 2,2-dichloroacetyl chloride (0.800 g, 6.3 mmol) was added dropwise under stirring at 0° C. and stirring was further continued for about 10 minutes at about 0° C. and then at room temperature for 4 hours. The reaction mixture was diluted with dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified using column chromatography (silica gel, 30% ethyl acetate in petroleum ether as an eluent) and further crystallized from ethyl acetate and petroleum ether to obtain the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C(N(CC)CC)C.[Cl:17][CH:18]([Cl:22])[C:19](Cl)=[O:20]>ClCCl>[Cl:17][CH:18]([Cl:22])[C:19]([NH:1][C:2]1[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1)=[O:20]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Step Two
Name
Quantity
0.635 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring at 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
at room temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
further crystallized from ethyl acetate and petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C(=O)NC=1C=NC(=CC1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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